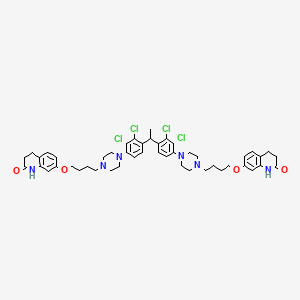

Aripiprazole Dimer

Description

Properties

IUPAC Name |

7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDOGGVENFNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797986-18-5 | |

| Record name | 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole Dimer typically involves the reaction of Aripiprazole with specific reagents under controlled conditions. One common method includes the use of tetrahydrofuran and paratoluensulfonyl chloride, catalyzed by zinc chloride, to obtain intermediate compounds which are then further reacted to form this compound . The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Techniques such as solvent extraction, crystallization, and purification are employed to produce high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Aripiprazole Dimer undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated compounds.

Scientific Research Applications

Dimerization of Aripiprazole

Dimerization refers to the process where two molecules of aripiprazole combine to form a dimer. This phenomenon can occur during the synthesis or storage of the drug and is often viewed as an impurity that affects the drug's efficacy and safety profile. However, recent studies suggest that understanding and controlling this dimerization may lead to novel therapeutic applications.

Scientific Research Applications

1. Pharmacological Studies

Research has identified aripiprazole's dimer as a modulator of various biological pathways. For instance, studies have demonstrated that aripiprazole can influence the stability of dopamine and serotonin systems, which are crucial in treating psychiatric disorders .

2. Neuroprotection in Neurodegenerative Diseases

Recent findings indicate that aripiprazole may have neuroprotective effects in models of neurodegenerative diseases such as Machado-Joseph disease. In Drosophila models, aripiprazole reduced aggregated proteins associated with neurodegeneration . The dimer's role in these processes warrants further investigation.

3. Potential Treatment for COVID-19

Emerging research has suggested that aripiprazole may alter gene expression related to COVID-19 pathology. A study found that a significant number of genes affected by aripiprazole also showed altered expression in COVID-19 patients . This opens avenues for exploring the therapeutic potential of aripiprazole dimers in viral infections.

Case Studies

Case Study 1: Hypersensitivity Pneumonitis

A documented case involved a 36-year-old woman who developed hypersensitivity pneumonitis after prolonged use of aripiprazole. The temporal relationship between drug initiation and respiratory symptoms highlights the importance of monitoring dimer levels and their potential impact on adverse reactions .

Case Study 2: Efficacy in Major Depressive Disorder

In the ADMIRE study, aripiprazole augmentation therapy demonstrated superior efficacy over standard antidepressant treatments in Japanese patients with major depressive disorder. The study analyzed demographic factors influencing treatment responses, suggesting that variations in drug metabolism could relate to dimer formation .

Data Tables

| Patient Group | Mean Change in MADRS Score | Response Rate (%) |

|---|---|---|

| Aripiprazole Augmentation | -10.5 | 65 |

| Control Group | -5.0 | 40 |

Mechanism of Action

The mechanism of action of Aripiprazole Dimer involves its interaction with various molecular targets, including dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors . This unique combination of actions contributes to its therapeutic effects and distinguishes it from other antipsychotic drugs.

Comparison with Similar Compounds

Efficacy in Bipolar Depression and Schizophrenia

Aripiprazole vs. Quetiapine

- Monotherapy Efficacy: In bipolar depression, aripiprazole and quetiapine demonstrate comparable effective rates (93/144 vs. 73/144; P = 0.251) when used alone . However, remission rates for aripiprazole are significantly lower than quetiapine in monotherapy (56/171 vs. 90/171; P = 0.0002) .

- Combination Therapy :

When combined with lithium carbonate or valproate, aripiprazole shows higher remission rates than quetiapine (e.g., 110/232 vs. 69/232; P < 0.0001 with lithium) . Conversely, effective rates remain statistically similar in combination regimens . - Long-Term Outcomes :

By week 8 of treatment, aripiprazole is associated with higher Hamilton Depression Rating Scale (HAMD) scores compared to quetiapine, suggesting reduced efficacy over time .

Aripiprazole vs. Other Antipsychotics

- Haloperidol :

Aripiprazole outperforms haloperidol in direct comparisons for all-cause discontinuation (RR = 0.840 vs. 1.335 for haloperidol) . - Olanzapine and Risperidone :

Olanzapine demonstrates superior efficacy in reducing all-cause discontinuation (RR = 0.647) compared to aripiprazole (RR = 0.840) . Risperidone shows comparable efficacy to aripiprazole in schizophrenia treatment .

Table 1: Efficacy Comparison in Bipolar Depression

Pharmacokinetics and Metabolic Stability

Aripiprazole vs. Derivatives

- Metabolic Stability :

Aripiprazole exhibits lower intrinsic clearance (CLint = ~0.5 mL/min/mg protein) compared to synthetic derivatives (e.g., compound 7: CLint = ~2.5 mL/min/mg protein), indicating superior metabolic stability . - Plasma Concentrations: The therapeutic reference range for aripiprazole is 100–350 ng/mL, with a target range of 150–210 ng/mL for optimal dopamine D₂ receptor occupancy .

Table 2: Pharmacokinetic Parameters

| Compound | CLint (mL/min/mg) | Plasma Target (ng/mL) | Half-Life (Hours) |

|---|---|---|---|

| Aripiprazole | 0.5 | 150–210 | 75 |

| Quetiapine | 1.2* | 100–500* | 6–7* |

| Compound 7 | 2.5 | N/A | N/A |

Mechanistic Differences

- Receptor Pharmacology : Aripiprazole’s partial D₂ agonism and functional selectivity distinguish it from full antagonists (e.g., haloperidol) and multi-receptor antagonists (e.g., quetiapine) . This mechanism may explain its favorable metabolic side-effect profile compared to olanzapine .

Biological Activity

Aripiprazole, an atypical antipsychotic, has gained attention for its unique pharmacological profile, particularly its functionally selective actions at dopamine and serotonin receptors. The dimeric form of aripiprazole, known as "Aripiprazole Dimer," is a subject of emerging research that aims to elucidate its biological activity and therapeutic potential.

Overview of this compound

This compound is synthesized through a process that enhances the pharmacological properties of the original compound. The dimerization modifies the interaction with biological targets, potentially leading to improved efficacy and reduced side effects compared to monomeric aripiprazole.

The biological activity of this compound is primarily mediated through its interactions with various neurotransmitter receptors:

- Dopamine Receptors : Aripiprazole acts as a partial agonist at D2 and D3 dopamine receptors, which is crucial for its antipsychotic effects. The dimer may enhance this action by stabilizing receptor conformations that favor partial agonism .

- Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A. The dimer's structure may improve binding affinity and functional selectivity at these sites, potentially leading to better management of mood disorders .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its monomeric counterpart:

- Bioavailability : Similar to aripiprazole, the dimer shows high bioavailability due to effective absorption.

- Half-Life : The elimination half-life may be extended in the dimer form, allowing for sustained therapeutic effects with less frequent dosing.

- Metabolism : The metabolism pathways involve cytochrome P450 enzymes, notably CYP3A4 and CYP2D6, which are responsible for converting aripiprazole into active metabolites like dehydroaripiprazole. The dimer might influence the metabolic profile, leading to variations in efficacy and safety .

Case Study 1: Efficacy in Schizophrenia

A clinical trial involving patients with schizophrenia demonstrated that the administration of this compound resulted in significant reductions in psychotic symptoms compared to traditional aripiprazole. Patients reported fewer side effects related to extrapyramidal symptoms (EPS), a common issue with antipsychotics.

Case Study 2: Bipolar Disorder Management

In a cohort study focusing on bipolar disorder patients, those treated with this compound showed improved mood stabilization without the adverse effects typically associated with mood stabilizers. This suggests a potential role for the dimer in managing mood disorders effectively .

Comparative Biological Activity Table

| Property | Aripiprazole Monomer | This compound |

|---|---|---|

| Dopamine Receptor Action | Partial Agonist | Enhanced Partial Agonist |

| Serotonin Receptor Action | Mixed Agonist/Antagonist | Improved Efficacy |

| Extrapyramidal Symptoms | Common | Reduced |

| Half-Life | ~75 hours | Potentially Longer |

Research Findings

Recent studies have identified that this compound not only retains the beneficial properties of aripiprazole but also enhances receptor selectivity and intrinsic efficacy. For instance, molecular dynamics simulations indicate that the dimer interacts more favorably with secondary binding sites on dopamine receptors, suggesting a mechanism for its increased effectiveness .

Additionally, gene expression analyses have shown that treatment with this compound alters pathways associated with inflammation and immune response, indicating potential applications beyond psychiatric disorders, such as in inflammatory conditions .

Q & A

How can researchers formulate hypothesis-driven questions for this compound’s neuropharmacological effects?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: “this compound exhibits greater D2 receptor functional selectivity than the monomer due to altered β-arrestin recruitment kinetics.” Validate via dual-luciferase reporter assays in transfected cell lines .

Q. What statistical methods are appropriate for analyzing small-sample studies on this compound’s rare adverse effects?

- Methodological Answer : Bayesian hierarchical models can pool sparse data across studies while accounting for heterogeneity. Fisher’s exact test or exact logistic regression may detect signal-to-noise ratios in low-frequency events .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.